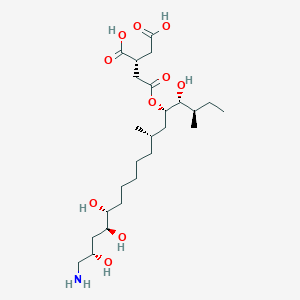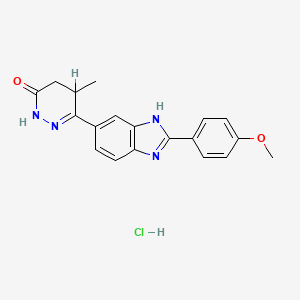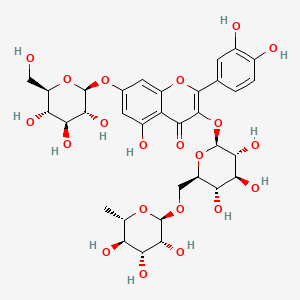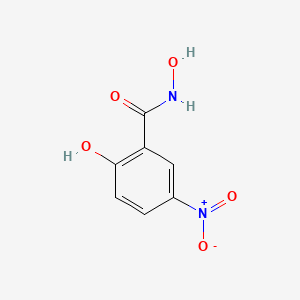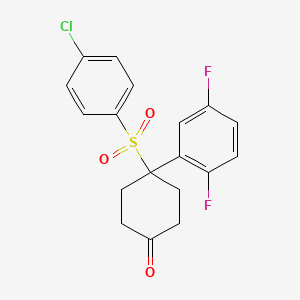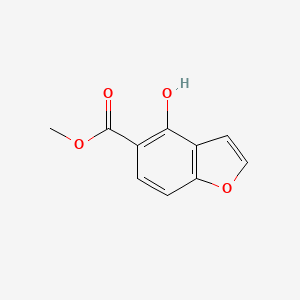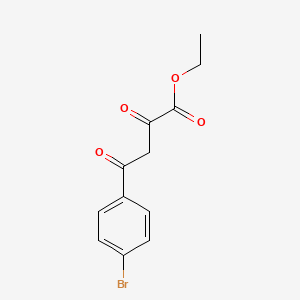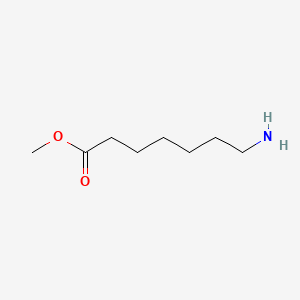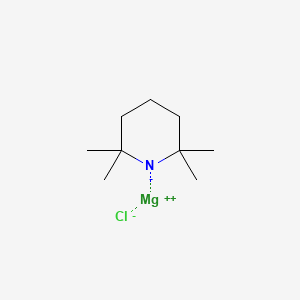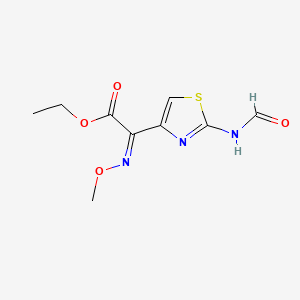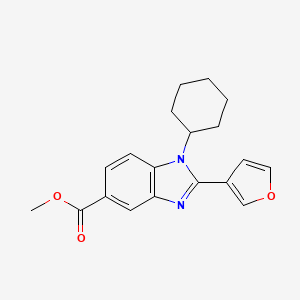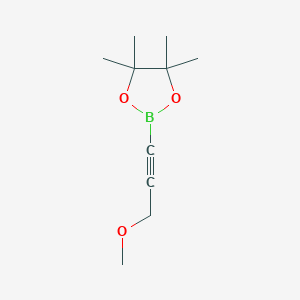
2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MMB or MMBY, and it is a boronic acid derivative that has been used in various studies to investigate its mechanism of action and potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
- The compound 4,4,5,5-Tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was prepared under a nitrogen atmosphere, demonstrating a twisted conformation in its molecular structure. No significant intermolecular interactions were observed in its crystal structure (Li & Wang, 2016).
- Another study synthesized and characterized compounds related to 2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using crystallographic and conformational analyses, and further investigated their molecular structures using density functional theory (DFT) (Huang et al., 2021).
Molecular Structure Analysis
- The study of the compound 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, prepared from 2-ethoxy-4,4,5,5-tetramethyl-l,3,2dioxaborolane, revealed a tetracoordinated boron atom, indicating its naming as an inner trioxoammoniumborate. This compound consists of a planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring (Seeger & Heller, 1985).
Synthesis Applications
- The Suzuki cross-coupling reaction was used to synthesize 5-(methoxymethoxy)-2-methylidenepentanol, involving 2-[3-(methoxymethoxy)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This demonstrates its application in complex organic synthesis (Hoan, 2015).
- The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was prepared and characterized, indicating its potential in synthesizing complex organic molecules (Coombs et al., 2006).
Polymer Synthesis
- In a study focusing on poly(3-hexylthiophene), 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was polymerized, yielding polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating its importance in precision polymer synthesis (Yokozawa et al., 2011).
Propiedades
IUPAC Name |
2-(3-methoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZPOHVHLSGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479183 | |
| Record name | 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
634196-63-7 | |
| Record name | 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



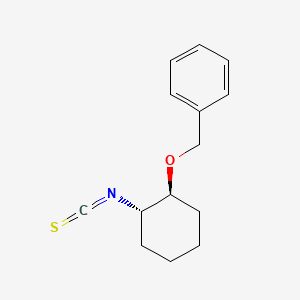
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
